Prop-1-ene-1,3-sultone

Catalog No.
S801831
CAS No.
21806-61-1
M.F
C3H4O3S
M. Wt
120.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-1-ene-1,3-sultone

CAS Number

21806-61-1

Product Name

Prop-1-ene-1,3-sultone

IUPAC Name

5H-oxathiole 2,2-dioxide

Molecular Formula

C3H4O3S

Molecular Weight

120.13 g/mol

InChI

InChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2

InChI Key

KLLQVNFCMHPYGL-UHFFFAOYSA-N

SMILES

C1C=CS(=O)(=O)O1

Canonical SMILES

C1C=CS(=O)(=O)O1

Prop-1-ene-1,3-sultone is a cyclic sulfone characterized by the molecular formula C₃H₄O₃S and a molecular weight of 120.13 g/mol. It features a five-membered ring containing a sulfonyl group, making it an important compound in organic chemistry. This compound is notable for its reactivity and versatility, particularly in synthetic organic chemistry and materials science. Its structure allows for various chemical transformations, which are essential for developing new materials and pharmaceuticals.

  • Diels-Alder Reactions: This compound can undergo Diels-Alder reactions, where it acts as a dienophile due to the electron-withdrawing nature of the sulfonyl group. This reaction is crucial for synthesizing complex cyclic compounds .
  • Ring-Opening Reactions: The ring structure of prop-1-ene-1,3-sultone can be opened under certain conditions to yield various products, which can further participate in subsequent reactions like alkylation or desulfurization .
  • Electrolyte

While specific biological activities of prop-1-ene-1,3-sultone are not extensively documented, its derivatives have shown potential in medicinal chemistry. The compound's reactivity allows it to form various biologically active molecules. Additionally, its application in lithium-ion batteries suggests potential interactions with biological systems that require further investigation.

Several methods exist for synthesizing prop-1-ene-1,3-sultone:

  • Addition Reaction: A common method involves the addition of propargyl alcohol to an alkali metal sulfite or bisulfite under catalytic conditions. The reaction typically requires a temperature range of 30 to 120 °C and can take several hours .
  • Chlorination and Cyclization: Another method includes chlorinating a precursor compound followed by cyclization to produce prop-1-ene-1,3-sultone. This method has been optimized for higher yields and simpler reaction conditions .
  • Alternative Synthetic Routes: Various synthetic routes have been reported, including using methanesulfonyl chloride and triethylamine in ethyl acetate under controlled temperatures .

Prop-1-ene-1,3-sultone has several applications across different fields:

  • Electrolyte Additive: It is used in lithium-ion batteries to improve electrolyte stability and performance.
  • Synthetic Intermediates: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactivity.
  • Materials Science: Its unique properties make it suitable for developing new materials with specific functionalities.

Interaction studies involving prop-1-ene-1,3-sultone primarily focus on its role as an electrolyte additive in lithium-ion batteries. Research indicates that it enhances the formation of a stable solid-electrolyte interphase (SEI), which is crucial for battery longevity and efficiency . Further studies are required to explore its interactions with various biological systems.

Several compounds share structural or functional similarities with prop-1-ene-1,3-sultone. Here are a few notable examples:

Compound NameStructure TypeKey Features
2-Hydroxypropane sultoneCyclic sulfoneUsed in similar applications but less reactive
1,3-PropanesultoneCyclic sulfoneExhibits similar reactivity but different stability
2-MethylsulfonylpropeneSulfonyl compoundSimilar reactivity but with additional methyl group

Uniqueness of Prop-1-ene-1,3-sultone

Prop-1-ene-1,3-sultone stands out due to its specific reactivity patterns in Diels-Alder reactions and its effectiveness as an electrolyte additive. Its unique five-membered ring structure allows for diverse chemical transformations that are not as prevalent in its analogs.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 5 of 6 companies with hazard statement code(s):;
H301+H311+H331 (20%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (40%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (60%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H411 (40%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

21806-61-1

Wikipedia

Prop-1-ene-1,3-sultone

Dates

Modify: 2023-08-15

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